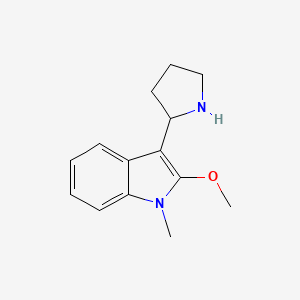

2-甲氧基-1-甲基-3-吡咯烷-2-基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is a compound that can be assumed to have significant chemical and biological relevance due to the presence of both indole and pyrrolidine rings. These features suggest potential applications in pharmaceuticals, materials science, and organic synthesis. The indole moiety is a common structural component in many natural products and active pharmaceutical ingredients, indicating the compound's potential biological activity. Meanwhile, the pyrrolidin-2-yl group might influence its physical, chemical, and pharmacokinetic properties.

Synthesis Analysis

The synthesis of complex molecules like 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole typically involves multi-step organic reactions, starting from simpler precursors. While specific synthesis routes for this compound were not found, related work on similar compounds suggests the use of strategies like cyclization reactions, N-alkylation, and functional group interconversions. For example, organocatalytic methods have been employed to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity, indicating the potential use of organocatalysis in constructing similar complex molecules with pyrrolidine and indole units (Xiao‐Hua Chen et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, typically done via techniques like X-ray crystallography or NMR spectroscopy, helps determine the compound's conformation, bonding, and stereochemistry. While specific data for 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole is unavailable, studies on related compounds provide insights. For instance, the crystal and molecular structure analysis of closely related compounds reveals intricate details about molecular conformations, intermolecular interactions, and the impact of substituents on overall structure (B. Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole would be influenced by its functional groups. Pyrrolidine rings are known for participating in nucleophilic addition reactions, while methoxy and methyl substituents can impact the electron density and thus the reactivity of the indole nucleus. Analogous compounds exhibit a range of reactivities, including cycloaddition reactions and transformations under organocatalytic conditions, which could be relevant for understanding the reactivity of the target compound (Yoshio N. Ito et al., 1984).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for compound characterization and application development. Although specific data for 2-Methoxy-1-methyl-3-pyrrolidin-2-ylindole were not identified, related research on molecular and crystal structure provides clues to how different substituents and molecular frameworks influence these properties.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, stability, and reactivity towards various reagents, can be inferred from related studies. For instance, the presence of the methoxy group could influence the compound's electronic properties and its interaction with other molecules, affecting its stability and reactivity patterns. Quantum chemical studies on similar molecules help in understanding these aspects by providing detailed insights into molecular orbitals, electron density distribution, and potential sites for chemical reactions (M. Evecen & H. Tanak, 2016).

科学研究应用

化学合成和衍生物

2-甲氧基-1-甲基-3-吡咯啉-2-基吲哚是一种化合物,在各种科学研究应用中得到了探索,特别是在化学合成领域。一项研究专注于从氯化的4-甲基吡咯啉-2-酮中制备5-甲氧基或5,5-二甲氧基-4-甲基-3-吡咯烯-2-酮,突显了这类化合物在合成其他化学结构中的潜力 (Bellesia et al., 2001)。

癌细胞中的Methuosis诱导

另一个研究应用是在癌症治疗领域。一项研究确定了与2-甲氧基-1-甲基-3-吡咯啉-2-基吲哚结构相关的吲哚基葵酮,这些化合物诱导了一种称为methuosis的新型非凋亡性细胞死亡方式,在胶质母细胞瘤和其他类型的癌细胞中 (Robinson et al., 2012)。

生物还原抗癌剂

该化合物还在开发新型生物还原抗癌剂方面具有相关性。一项研究描述了吲哚醌类化合物的合成,包括与2-甲氧基-1-甲基-3-吡咯啉-2-基吲哚相似的结构,以及它们对有氧和缺氧哺乳动物细胞的功效 (Cotterill et al., 1994)。

有机合成中的催化作用

对类似于2-甲氧基-1-甲基-3-吡咯啉-2-基吲哚的配体的钯(II)配合物进行了研究,以探讨它们在烯烃的甲氧羰基化中作为催化剂的作用,表明其在有机合成和工业应用中的潜力 (Zulu et al., 2020)。

医药和工业中的吡咯啉

对吡咯啉的研究,这是2-甲氧基-1-甲基-3-吡咯啉-2-基吲哚所属的一类化合物,表明了它们在医药和工业中的重要性,例如在染料和农药物质的开发中 (Żmigrodzka等,2022)。

抗菌活性

对4-吡咯啉-3-氰基吡啶衍生物的合成和评价显示了抗菌活性,指向了与2-甲氧基-1-甲基-3-吡咯啉-2-基吲哚结构相关的化合物的潜在医学应用 (Bogdanowicz et al., 2013)。

安全和危害

Metoclopramide may damage the unborn child and requires immediate medical attention if exposure occurs .

Future Directions

Research on pyrrolidine compounds, including derivatives of 2-methoxy-1-methyl-3-pyrrolidin-2-ylindole, continues to explore their potential in drug discovery. Understanding their structure-activity relationships and exploring innovative synthetic strategies can guide the development of novel bioactive compounds .

属性

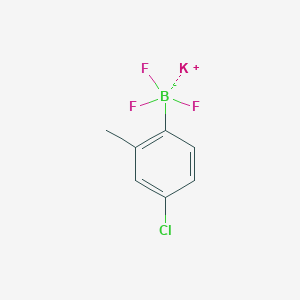

IUPAC Name |

2-methoxy-1-methyl-3-pyrrolidin-2-ylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-16-12-8-4-3-6-10(12)13(14(16)17-2)11-7-5-9-15-11/h3-4,6,8,11,15H,5,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNVPGYHZFCZHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC)C3CCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)